molecular formula C18H35ClO B8760014 Isooctadecanoyl chloride CAS No. 78851-23-7

Isooctadecanoyl chloride

Cat. No.: B8760014
CAS No.: 78851-23-7
M. Wt: 302.9 g/mol
InChI Key: LFDKQJVNMJFNGG-UHFFFAOYSA-N
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Description

Isooctadecanoyl chloride, is an organic compound belonging to the class of acyl chlorides. It is derived from heptadecanoic acid and is characterized by the presence of a 16-methyl group. This compound is used in various organic synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isooctadecanoyl chloride, can be synthesized through the reaction of heptadecanoic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, where the acid is converted to its corresponding acyl chloride.

Industrial Production Methods: In industrial settings, the production of heptadecanoyl chloride, 16-methyl-, involves large-scale reactions using thionyl chloride or oxalyl chloride. The process is carried out in specialized reactors to ensure safety and efficiency. The product is then purified through distillation or crystallization techniques.

Types of Reactions:

    Substitution Reactions: this compound, undergoes nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, heptadecanoyl chloride, 16-methyl-, hydrolyzes to form heptadecanoic acid and hydrochloric acid.

Common Reagents and Conditions:

    Amines: Reacts with primary or secondary amines under mild conditions to form amides.

    Alcohols: Reacts with alcohols in the presence of a base to form esters.

    Water: Hydrolyzes in the presence of water or aqueous base.

Major Products Formed:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Heptadecanoic Acid: Formed from hydrolysis reactions.

Scientific Research Applications

Isooctadecanoyl chloride, is utilized in various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce the heptadecanoyl group into molecules.

    Biology: Employed in the synthesis of biologically active molecules and lipids.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of heptadecanoyl chloride, 16-methyl-, involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, introducing the heptadecanoyl group into the target molecules. This reactivity is primarily due to the electrophilic nature of the carbonyl carbon in the acyl chloride group .

Comparison with Similar Compounds

    Heptadecanoic Acid: The parent compound from which heptadecanoyl chloride, 16-methyl-, is derived.

    Palmitoyl Chloride: Another acyl chloride with a similar structure but shorter carbon chain.

    Stearoyl Chloride: Similar acyl chloride with an 18-carbon chain.

Uniqueness: Isooctadecanoyl chloride, is unique due to the presence of the 16-methyl group, which can influence its reactivity and the properties of the resulting products. This structural feature can lead to different steric and electronic effects compared to other acyl chlorides .

Properties

CAS No.

78851-23-7

Molecular Formula

C18H35ClO

Molecular Weight

302.9 g/mol

IUPAC Name

16-methylheptadecanoyl chloride

InChI

InChI=1S/C18H35ClO/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20/h17H,3-16H2,1-2H3

InChI Key

LFDKQJVNMJFNGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)Cl

Origin of Product

United States

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